Hex-5-en-1-yldimethoxy(methyl)silane
Description
Overview of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon chemistry is the study of organometallic compounds that feature carbon-silicon (C-Si) bonds. wikipedia.org These compounds are notable for their unique properties which distinguish them from their purely organic counterparts. cfsilicones.com The C-Si bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarity, along with the availability of d-orbitals on silicon, makes the silicon atom susceptible to nucleophilic attack. wikipedia.orgacs.org In contrast to carbon, silicon does not readily form stable double or triple bonds. cfsilicones.comacs.org
The field of organosilicon chemistry began in the 19th century, with significant advancements made by Frederic S. Kipping in the early 20th century. wikipedia.org Today, organosilicon compounds are integral to numerous areas of chemical research and industry. researchgate.net They serve as essential building blocks and valuable intermediates in chemical synthesis. researchgate.net Their applications are diverse, ranging from roles as catalysts in polymerization and reduction processes to their use in materials science and biomedical engineering. researchgate.net The unique characteristics of organosilicon compounds, such as thermal stability, hydrophobicity, and flexibility, make them indispensable in many modern technologies. cfsilicones.com
Organosilanes, a fundamental class of organosilicon compounds, have the general structure R-SiX, where R is an organic group and X can be a variety of substituents. mdpi.comresearchgate.net A particularly important subgroup is the organosilanols, which contain a hydroxyl (-OH) group directly attached to the silicon atom and are often formed as intermediates in the hydrolysis of other silanes. wikipedia.org
Significance of Alkenylalkoxysilanes in Synthetic and Materials Science
Alkenylalkoxysilanes are a type of organofunctional silane (B1218182) that possesses at least one carbon-carbon double bond (alkenyl group) and one or more alkoxy groups (-OR) attached to the silicon atom. encyclopedia.pubunisil.pl These compounds are bifunctional, meaning they have two distinct types of reactive sites within the same molecule. researchgate.net
The Alkenyl Group: This unsaturated organic moiety can participate in a wide range of organic reactions, such as free-radical polymerization, hydrosilylation, and other addition reactions. encyclopedia.puborganic-chemistry.org This allows the silane to be grafted onto or incorporated into organic polymer chains.
The Alkoxy Group: The silicon-alkoxy bond is hydrolyzable. unisil.pl In the presence of water, it undergoes hydrolysis to form silanol (B1196071) (Si-OH) groups. researchgate.net These silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, creating a cross-linked inorganic network. researchgate.net They can also bond to the surface of inorganic substrates like glass, metals, and silica (B1680970). unisil.plnih.gov
This dual reactivity makes alkenylalkoxysilanes crucial as "molecular bridges" or coupling agents, effectively linking organic materials (like polymers) to inorganic materials (like fillers or substrates). researchgate.net This enhances adhesion and improves the mechanical and physical properties of the resulting composite materials. unisil.pl They are widely used in the production of adhesives, sealants, coatings, and as monomers for creating novel organic-inorganic hybrid polymers. nih.govmdpi.com The synthesis of these compounds often involves the hydrosilylation of an alkyne or alkene. organic-chemistry.org
Structural Context of Hex-5-en-1-yldimethoxy(methyl)silane within Organosilane Families
This compound fits squarely within the family of organofunctional alkenylalkoxysilanes. encyclopedia.pubunisil.pl Its structure can be broken down to understand its specific chemical functionality. The general formula for such silanes can be represented as R′(CH₂)nSi(OX)₃. encyclopedia.pub
Organofunctional Group (R'): The molecule contains a hex-5-enyl group (CH₂=CH(CH₂)₄-). The terminal carbon-carbon double bond is the reactive site for organic transformations like polymerization or hydrosilylation. encyclopedia.pub
Spacer: The butyl chain -(CH₂)₄- acts as a flexible spacer connecting the functional alkenyl group to the silicon atom. encyclopedia.pub
Silane Moiety: The silicon atom is bonded to two methoxy (B1213986) groups (-OCH₃) and one methyl group (-CH₃).
The two methoxy groups are the hydrolyzable components, allowing the molecule to form siloxane bonds and adhere to inorganic surfaces after hydrolysis. researchgate.netunisil.pl
The methyl group is a non-hydrolyzable, stable organic substituent that modifies the properties of the resulting siloxane network.
Therefore, this compound is classified as a dialkoxysilane due to its two alkoxy groups. Its structure provides a reactive handle for covalent bonding to organic polymers via the hexenyl group, and a mechanism for forming a durable, cross-linked siloxane network via its two methoxy groups.
Interactive Data Table for this compound
| Property | Value |
| IUPAC Name | dimethoxy(methyl)hex-5-en-1-ylsilane |
| CAS Number | 131443-35-1 bldpharm.com |
| Molecular Formula | C₉H₂₀O₂Si |
| Family | Organofunctional Silane, Alkenylalkoxysilane |
| Functional Groups | Alkene, Dialkoxysilane |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20O2Si |
|---|---|
Molecular Weight |
188.34 g/mol |
IUPAC Name |
hex-5-enyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9-12(4,10-2)11-3/h5H,1,6-9H2,2-4H3 |
InChI Key |
KRTXUJQQASWSIK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCC=C)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hex 5 En 1 Yldimethoxy Methyl Silane and Analogous Organosilanes
Hydrosilylation Strategies for Alkenylsilane Synthesis
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, stands as a primary and highly efficient method for the synthesis of organosilanes. rsc.org This reaction is instrumental in the industrial production of a vast array of silicon-containing compounds. The synthesis of Hex-5-en-1-yldimethoxy(methyl)silane is effectively achieved through the hydrosilylation of a terminal alkene.
Catalytic Systems and Their Mechanistic Implications in Hydrosilylation of Terminal Alkenes
The success of hydrosilylation reactions is heavily reliant on the choice of an appropriate catalytic system. Transition metal complexes, particularly those of the platinum group, are widely employed to facilitate this transformation with high efficiency and selectivity.
Platinum-based catalysts are the most extensively used and effective catalysts for the hydrosilylation of alkenes. Among these, Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are of paramount importance. rsc.org
Speier's catalyst was one of the first highly effective catalysts discovered for hydrosilylation, significantly advancing the field. It is typically used as a solution in isopropanol (B130326) and requires an induction period for activation.
Karstedt's catalyst is a highly active and soluble catalyst that functions under mild conditions and is widely used in both laboratory and industrial settings. Its high catalytic activity allows for low catalyst loadings. In the synthesis of this compound from 1,5-hexadiene (B165246) and methyldimethoxysilane (B100820), Karstedt's catalyst has been shown to be highly effective. rsc.org The reaction proceeds with high regioselectivity, favoring the formation of the desired terminal addition product. rsc.org
The table below summarizes key features of these two prominent catalysts:
| Catalyst | Chemical Formula/Structure | Key Characteristics |
| Speier's Catalyst | H₂PtCl₆ | - One of the earliest and most widely used hydrosilylation catalysts.- Typically requires an induction period for activation.- Effective for a broad range of substrates. |
| Karstedt's Catalyst | Pt₂(dvs)₃ (dvs = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | - Highly active and soluble in organic solvents.- Operates under mild reaction conditions.- Widely used for its high efficiency and selectivity. rsc.org |
The mechanism of platinum-catalyzed hydrosilylation is generally understood to proceed via one of two primary pathways: the Chalk-Harrod mechanism or the modified Chalk-Harrod mechanism.
The Chalk-Harrod mechanism , originally proposed in the 1960s, involves the following key steps:
Oxidative addition of the Si-H bond of the silane (B1218182) to the low-valent platinum(0) center, forming a platinum(II) hydride-silyl complex.
Coordination of the alkene to the platinum complex.
Migratory insertion of the alkene into the Pt-H bond (anti-Markovnikov addition) to form a platinum-alkyl intermediate.
Reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst.
The Modified Chalk-Harrod mechanism proposes a different order of events, where the alkene inserts into the Pt-Si bond rather than the Pt-H bond. This is then followed by reductive elimination of the product. The operative mechanism can be influenced by the nature of the reactants and the catalyst system.
In the hydrosilylation of terminal alkenes, such as in the synthesis of this compound from 1,5-hexadiene, regioselectivity is a critical consideration. The reaction can potentially yield two regioisomers: the linear (anti-Markovnikov) product and the branched (Markovnikov) product.
For the synthesis of this compound, the desired product is the linear, anti-Markovnikov adduct. Platinum catalysts, such as Karstedt's catalyst, generally exhibit high selectivity for the formation of the anti-Markovnikov product. This selectivity is attributed to both steric and electronic factors during the migratory insertion step of the catalytic cycle.
A study on the silylation of 1,5-hexadiene with a range of functional silanes using Karstedt's catalyst demonstrated highly regioselective monofunctionalization. rsc.org This resulted in good to excellent yields of the corresponding hex-5-en-1-yl substituted silanes. rsc.org The reaction exclusively yielded the product of addition to one of the terminal double bonds, leaving the other available for further functionalization. rsc.org
Stereoselectivity is also an important aspect, particularly when new chiral centers are formed. While the synthesis of this compound from 1,5-hexadiene does not create a stereocenter, in other systems, the choice of catalyst and ligands can be used to control the stereochemical outcome of the reaction.
Radical and Non-Thermally Triggered Hydrosilylation Approaches
While transition metal catalysis is the dominant method for hydrosilylation, alternative approaches exist. Radical-initiated hydrosilylation can be achieved using radical initiators, such as peroxides or azo compounds, or through photochemical methods. These methods often proceed via a free-radical chain mechanism. Photochemically initiated reactions, using UV light, can also be employed to promote the addition of Si-H across a double bond, sometimes without the need for a metal catalyst. These alternative methods can offer different selectivity profiles compared to metal-catalyzed reactions.
Functional Group Interconversion and Derivatization Routes for Organosilanes
Once synthesized, this compound offers two primary sites for further chemical modification: the terminal double bond and the dimethoxy(methyl)silyl group. This dual reactivity makes it a valuable bifunctional building block.
The terminal alkene can undergo a wide range of transformations common to olefins, including:
Epoxidation: Conversion of the double bond to an epoxide, which can then be opened by various nucleophiles.
Diels-Alder Reaction: Participation as a dienophile in cycloaddition reactions to form cyclic structures.
Ozonolysis: Cleavage of the double bond to yield an aldehyde, which can be further oxidized or reduced.
Halogenation: Addition of halogens across the double bond.
The dimethoxy(methyl)silyl group is susceptible to hydrolysis and condensation reactions. The methoxy (B1213986) groups can be hydrolyzed in the presence of water, often with an acid or base catalyst, to form silanol (B1196071) intermediates (hex-5-en-1-yl(methyl)silanediol). These silanols are highly reactive and can undergo condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers. This reactivity is fundamental to the formation of silicone materials. The rate of hydrolysis and condensation can be controlled by factors such as pH, water concentration, and the presence of catalysts.
Emerging Synthetic Pathways for Alkenyl(alkoxy)silanes
The primary and most efficient method for the synthesis of this compound and related alkenyl(alkoxy)silanes is the hydrosilylation of dienes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. Recent research has focused on developing highly selective and efficient catalytic systems to control the regioselectivity of this addition, particularly for non-conjugated dienes like 1,5-hexadiene.
A significant advancement in this area is the highly regiodivergent silylation of 1,5-hexadiene, which can be precisely controlled to yield desired monofunctionalized products. nih.gov The reaction between 1,5-hexadiene and methyldimethoxysilane is a direct route to this compound. The choice of catalyst is paramount in directing the outcome of this reaction.
Catalytic Systems and Regioselectivity
The selective monofunctionalization of 1,5-hexadiene via hydrosilylation has been successfully achieved using platinum(0) and rhodium(I) catalysts. nih.gov These catalytic systems have demonstrated high efficacy in producing a library of novel bifunctional alkenes with good to excellent yields (69–98%). nih.gov
Platinum(0) Catalysts: Platinum-based catalysts are well-established for hydrosilylation reactions. mdpi.com In the context of 1,5-hexadiene, Pt(0) complexes have been shown to be highly active promoters, enabling high conversion rates under mild conditions. nih.gov These catalysts typically favor the formation of the anti-Markovnikov addition product, which in the case of 1,5-hexadiene and methyldimethoxysilane, results in the desired this compound. The reaction is generally highly regioselective. rsc.org
Rhodium(I) Catalysts: Rhodium(I) complexes have also been employed to catalyze the hydrosilylation of 1,5-hexadiene. nih.gov These catalysts can exhibit different selectivity profiles compared to their platinum counterparts, sometimes favoring dehydrogenative silylation as a competing pathway. nih.gov However, under optimized conditions, they can also effectively produce the desired alkenyl(alkoxy)silane.
The precise control over the reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial to suppress side reactions such as olefin isomerization and ensure the selective formation of the monofunctionalized product. nih.gov The successful synthesis and isolation of these compounds have been confirmed through comprehensive characterization using NMR spectroscopy and mass spectrometry techniques. nih.govrsc.org
Research Findings on Hydrosilylation of 1,5-Hexadiene
The following table summarizes key findings from research on the catalytic hydrosilylation of 1,5-hexadiene with silanes, which is the foundational reaction for producing this compound.
| Catalyst System | Substrates | Key Findings | Reference |
| Platinum(0) complexes | 1,5-hexadiene and various organofunctional silanes | Highly active and selective for hydrosilylation, leading to monofunctionalized products. Good to high isolated yields (69-98%). | nih.gov |
| Rhodium(I) complexes | 1,5-hexadiene and various organofunctional silanes | Enables regioselective functionalization, though can also promote dehydrogenative silylation. | nih.gov |
| Iron-based catalysts | Alkenes and tertiary silanes | Promotes selective anti-Markovnikov addition under mild conditions, offering a more earth-abundant catalyst alternative. | rsc.org |
| Cobalt-based catalysts | Conjugated dienes and primary silanes | Effective for regio- and enantioselective Markovnikov 1,2-hydrosilylation. | researchgate.net |
It is important to note that while iron and cobalt catalysts are emerging as promising, cost-effective alternatives for hydrosilylation, their specific application and efficacy for the synthesis of this compound from 1,5-hexadiene require further dedicated investigation. rsc.orgresearchgate.net
The development of these advanced synthetic methodologies allows for the efficient and selective production of this compound and a wide array of other functionalized alkenyl(alkoxy)silanes. These compounds are valuable intermediates for the synthesis of more complex molecules and materials, underscoring the importance of continued research into novel and improved catalytic pathways.
Mechanistic Investigations of Hex 5 En 1 Yldimethoxy Methyl Silane Reactivity
Hydrolytic Condensation Pathways of Alkoxysilane Moieties
The initial step is the hydrolysis of the Si-OCH₃ bonds, which is catalyzed by the presence of water and is influenced by pH. mdpi.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center, where a water molecule attacks the silicon atom, leading to the formation of a five-coordinate transition state and the subsequent release of methanol. mdpi.com Once formed, the silanol (B1196071) intermediates are highly reactive and can condense with other silanols or with remaining alkoxysilane groups to build a cross-linked siloxane network. researchgate.netgelest.com
The formation of the polysiloxane network from alkoxysilanes like Hex-5-en-1-yldimethoxy(methyl)silane is significantly influenced by the presence of acid or base catalysts. tandfonline.com These catalysts affect not only the rate of the reaction but also the structure of the resulting polymer network. gelest.com
In acidic conditions, the alkoxy group is first protonated in a rapid initial step, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov This acid-catalyzed hydrolysis is generally faster than the subsequent condensation step. Acid catalysis tends to favor the condensation of silanols with the least substituted (or least acidic) silanol groups, which results in the formation of less branched, more linear polymer chains. nih.gov
Conversely, in basic media, the reaction is initiated by the attack of a hydroxide (B78521) ion or a deprotonated silanol group on the silicon atom. nih.gov Base-catalyzed hydrolysis typically follows an Sₙ2-Si mechanism with a pentavalent intermediate. nih.gov Under basic conditions, the condensation reaction is often faster than hydrolysis, and it preferentially occurs at the more highly condensed, central units of growing oligomers, leading to the formation of more compact, highly branched, and densely cross-linked networks. gelest.com
Table 1: Comparison of Acid and Base Catalysis in Polysiloxane Formation
| Feature | Acid Catalysis | Base Catalysis |
| Rate-Limiting Step | Condensation | Hydrolysis |
| Hydrolysis Mechanism | Protonation of the alkoxy group, followed by nucleophilic attack by water. nih.gov | Nucleophilic attack by hydroxide ion on the silicon atom. nih.gov |
| Condensation Mechanism | Preferential reaction with less acidic, terminal silanol groups. nih.gov | Preferential reaction with more acidic, internal silanol groups. |
| Resulting Structure | Primarily linear or randomly branched polymers. nih.gov | Highly branched, compact, and particulate structures. gelest.com |
| Gellation | Forms a continuous gel network throughout the solution. | Often forms colloidal particles or precipitates. |
The hydrolysis of alkoxysilanes is often reported as a pseudo-first-order reaction with respect to the silane (B1218182) concentration. nih.gov However, the reaction order with respect to water can vary significantly, ranging from 0.8 to 4.4, depending on the solvent and catalyst used. nih.gov The condensation reaction rate is more complex to model due to the various possible pathways (silanol-silanol vs. silanol-alkoxy). nih.gov The steric and electronic effects of the substituents on the silicon atom play a crucial role. For this compound, the methyl group has a small steric hindrance, while the hexenyl group is bulkier, which can influence the accessibility of the silicon center to nucleophiles and affect the condensation rate. The activation energy for the hydrolysis of organosilanes varies depending on the conditions; for example, the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) has an activation energy of 58 kJ/mol in acidic media and 20 kJ/mol in alkaline media. researchgate.net
Polymerization Behavior of the Hexenyl Moiety
The terminal carbon-carbon double bond in the hexenyl group of this compound provides a second, distinct site for polymerization, allowing for the formation of polyalkene chains. This reactivity is independent of the silane condensation chemistry, enabling the creation of advanced polymer architectures.
The hexenyl group can undergo polymerization through a free-radical mechanism, similar to other terminal alkenes. This process is typically initiated by a radical species generated from a thermal or photochemical initiator. The reaction proceeds through three main stages: initiation, propagation, and termination.
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then add across the double bond of the hexenyl moiety to create a new carbon-centered radical on the monomer.
Propagation: The newly formed radical monomer adds to another monomer molecule, propagating the radical center and extending the polymer chain. This step repeats, rapidly building a long polymer chain.
Termination: The growth of the polymer chain is halted when two radicals combine (combination) or when a hydrogen atom is transferred from one radical chain to another (disproportionation).
This polymerization pathway allows for the formation of a thermoplastic polymer with a polysiloxane side chain attached to each repeating unit, assuming the silane moiety has been pre-reacted or is protected.
An Interpenetrating Polymer Network (IPN) consists of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org The unique structure of this compound makes it an ideal candidate for forming IPNs. The two different reactive groups can form two separate networks within the same volume. mdpi.com
A full IPN can be synthesized sequentially. nih.gov First, one type of polymerization is carried out. For instance, the hydrolytic condensation of the dimethoxy(methyl)silyl groups can be initiated under acidic or basic conditions to form a cross-linked polysiloxane network. wikipedia.org This initial network is then swollen with a suitable radical initiator and more monomer (or a different vinyl monomer), and a second polymerization is initiated, typically by heat or UV radiation, to polymerize the hexenyl groups. nih.gov This creates a second, polyalkene network that is physically entangled with the first polysiloxane network. The resulting material combines the properties of both the inorganic siloxane network (e.g., thermal stability) and the organic polymer network (e.g., flexibility). nih.gov
Cross-Coupling Reactions Involving Alkenylalkoxysilanes
The hexenyl group can also participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Hydrosilylation is a prominent reaction involving the alkenyl group, where a silicon-hydride bond adds across the C=C double bond. researchgate.net This reaction is most often catalyzed by platinum complexes, such as Karstedt's catalyst, which typically yield the anti-Markovnikov addition product with high selectivity. princeton.eduacs.org Ruthenium-based catalysts can also be effective, sometimes providing access to different isomers. sigmaaldrich.com For example, the complex [Cp*Ru(MeCN)₃]PF₆ has been shown to catalyze the trans-hydrosilylation of alkynes. nih.gov While this is an alkyne-specific example, it highlights the diverse reactivity achievable with different metal catalysts. The hydrosilylation of the hexenyl group with another silane molecule can be used to graft different functionalities onto the polymer backbone or to create further cross-linking points.
Alkenylsilanes are also valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. In this reaction, the alkenylsilane is coupled with an organic halide or triflate in the presence of a palladium catalyst and a fluoride (B91410) activator (e.g., TBAF). nih.gov This reaction forms a new carbon-carbon bond at the site of the original double bond. Nickel-catalyzed cross-coupling reactions of alkenylsilanes have also been developed. researchgate.net These reactions provide a versatile method for synthesizing complex organic molecules and functionalized polymers.
Table 2: Selected Catalytic Systems for Reactions of Alkenylsilanes
| Reaction | Catalyst System | Substrate Example | Product Type | Ref. |
| Hydrosilylation | Karstedt's catalyst (Platinum) | 1-octene + Triethoxysilane | Anti-Markovnikov alkylsilane | princeton.eduacs.org |
| Hydrosilylation | [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes + Silanes | (Z)-vinylsilanes (trans-addition) | nih.gov |
| Hiyama Coupling | Pd(OAc)₂ / SPhos + TBAF | Heptenyldimethylsilanol + Aryl nonaflate | Aryl-substituted alkene | nih.gov |
| Hiyama Coupling | NiCl₂·glyme / Ligand + TBAT | Alkenyl trimethoxy silane + Electrophile | Cross-coupled product | researchgate.net |
Theoretical and Computational Elucidations of Silane Reaction Mechanisms
The intricate nature of silane reaction mechanisms, particularly those involving functionalized organosilanes like this compound, necessitates the use of powerful theoretical and computational tools. These methods provide molecular-level insights that are often inaccessible through experimental techniques alone. By modeling the electronic structure and dynamic behavior of these molecules, researchers can predict reaction pathways, understand reactivity trends, and interpret experimental observations with greater clarity.
Density Functional Theory (DFT) Studies on Silane Reactivity and Pathways
Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of chemical reactivity and reaction mechanisms. nih.govresearchgate.net This quantum mechanical modeling method allows for the calculation of electronic structure and related properties, providing a framework to understand and predict the behavior of molecules. nih.gov DFT studies on analogous organosilane systems offer significant insights into the potential reactivity of this compound, particularly concerning its dual functionality: the terminal alkene group and the dimethoxysilyl group.
Detailed research findings from DFT calculations on similar molecules can be extrapolated to understand the reactivity of this compound. For instance, studies on the hydrosilylation of alkenes, a key reaction involving the vinyl group, have been computationally elucidated using DFT. nih.govaminer.cnresearchgate.net These studies explore the reaction mechanism, including the activation energies of different pathways and the influence of catalysts. For example, DFT calculations have been used to investigate the mechanism of imine hydrosilylation catalyzed by an iron complex, detailing the energetics of catalyst formation and the catalytic cycle. nih.gov Such computational approaches could be applied to model the hydrosilylation reactions of this compound with various silanes.
The following table summarizes key reactivity descriptors that can be determined using DFT, which would be crucial in predicting the behavior of this compound in various chemical environments. These descriptors are based on general DFT principles and studies on other reactive molecules. nih.govnih.gov
| Reactivity Descriptor | Symbol | Significance for this compound |
| Chemical Potential | µ | Indicates the tendency of electrons to escape from the molecule. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. |
| Electrophilicity | ω | Quantifies the ability of the molecule to accept electrons. |
| Condensed Fukui Function | f(r) | Identifies the most reactive sites within the molecule (e.g., the C=C double bond or the silicon atom). |
| Dual Descriptors | Δf(r) | Distinguishes between nucleophilic and electrophilic attack sites. |
By calculating these descriptors for this compound, one could predict, for instance, whether the terminal double bond is more susceptible to electrophilic or nucleophilic attack, or how the reactivity of the silicon center is influenced by the hexenyl and methyl groups.
Molecular Dynamics and Kinetic Monte Carlo Simulations for Organosilane Systems
While DFT provides a static picture of electronic structure and reaction energetics, Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC) simulations offer a dynamic perspective on the behavior of organosilane systems over time. These methods are essential for understanding processes like self-assembly, polymerization, and interactions with surfaces. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations
MD simulations model the atomic-scale motions of molecules by solving Newton's equations of motion. nih.gov For organosilanes like this compound, MD simulations can be used to study their behavior in bulk liquid phases, in solution, and at interfaces. nih.govresearchgate.net For example, MD simulations of alkylsilane monolayers on silica (B1680970) surfaces have provided detailed insights into the structure, ordering, and frictional properties of these films. nih.gov Although these studies focus on alkylsilanes, the methodologies are directly applicable to understanding how this compound might form self-assembled monolayers on various substrates. The presence of the hexenyl group would likely influence the packing and orientation of the molecules in such a layer.
Reactive force fields (ReaxFF) can be employed within MD simulations to model chemical reactions, such as the hydrolysis and condensation of the dimethoxysilyl groups, providing a dynamic picture of polysiloxane network formation. nih.gov The table below outlines typical parameters and outputs from MD simulations relevant to organosilane systems.
| MD Simulation Parameter/Output | Description | Relevance to this compound |
| Force Field | A set of potential energy functions and parameters that describe the interactions between atoms. | Crucial for accurately modeling the covalent and non-covalent interactions within and between this compound molecules. |
| Ensemble (e.g., NVT, NPT) | The set of thermodynamic variables (e.g., number of particles, volume, temperature, pressure) that are kept constant during the simulation. | Determines the conditions under which the system's behavior is being simulated. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the local structure and solvation of this compound in a liquid or on a surface. |
| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate diffusion coefficients, indicating the mobility of the silane. |
| Order Parameters | Quantify the degree of orientational order in a system. | Important for characterizing the structure of self-assembled monolayers or polymer films. |
Kinetic Monte Carlo (KMC) Simulations
KMC simulations are a probabilistic method used to model the time evolution of systems with known transition rates between states. rsc.orgarxiv.org This approach is particularly well-suited for studying the kinetics of complex reaction networks, such as the polymerization of silanes. nih.govresearchgate.nettu-clausthal.de In the context of this compound, KMC could be used to simulate the step-by-step process of hydrolysis and condensation, predicting how factors like reactant concentrations, temperature, and pH affect the polymerization kinetics and the resulting polymer structure. nih.gov
KMC simulations can provide information that is often difficult to obtain experimentally, such as the evolution of the molecular weight distribution, the degree of branching in the polymer, and the formation of cyclic structures. tu-clausthal.de By combining KMC with rate constants derived from DFT calculations, a multiscale modeling approach can be developed to provide a comprehensive understanding of the reactivity of this compound from the electronic to the macroscopic level. rsc.org
The following table illustrates the types of data and insights that can be gained from KMC simulations of organosilane polymerization.
| KMC Simulation Input/Output | Description | Application to this compound Polymerization |
| Reaction Events | A list of all possible chemical reactions that can occur in the system (e.g., hydrolysis, homocondensation, heterocondensation). | Defines the reaction network for the polymerization of this compound. |
| Reaction Rates | The probabilities per unit time for each reaction event to occur. These can be obtained from experiments or DFT calculations. | Determines the speed at which the different polymerization reactions proceed. |
| Molar Mass Distribution | The distribution of polymer chain lengths as a function of time. | Predicts the size and dispersity of the resulting polysiloxane. |
| Polymer Topology | Information about the structure of the polymer chains, including the number of branch points and cyclic structures. | Characterizes the architecture of the polymer network formed from this compound. |
| Conversion vs. Time | The fraction of monomer converted to polymer as a function of time. | Provides kinetic profiles for the overall polymerization process. |
Hex 5 En 1 Yldimethoxy Methyl Silane As a Precursor in Advanced Materials Science
Design and Synthesis of Hybrid Organic-Inorganic Materials
The dual functionality of Hex-5-en-1-yldimethoxy(methyl)silane makes it an ideal building block for creating hybrid materials that combine the desirable properties of both organic and inorganic components. These materials often exhibit enhanced thermal stability, mechanical strength, and tailored chemical functionality.
Sol-Gel Co-Condensation with Tetraalkoxysilanes for Mesoporous Organosilica
The sol-gel process is a widely utilized bottom-up method for synthesizing porous materials. In this process, the co-condensation of this compound with tetraalkoxysilanes, such as tetraethoxysilane (TEOS), is a key strategy for producing mesoporous organosilica. rsc.orgmdpi.com This one-pot synthesis involves the hydrolysis and subsequent condensation of the silane (B1218182) precursors in the presence of a structure-directing agent, typically a surfactant. researchgate.net The methoxy (B1213986) groups of the organosilane and the alkoxy groups of the tetraalkoxysilane hydrolyze to form silanol (B1196071) groups, which then condense to create a siloxane (Si-O-Si) network.
The organic hexenyl group from this compound becomes covalently integrated into the silica (B1680970) framework, resulting in a hybrid material with organic functionalities lining the pore walls. researchgate.net This approach allows for precise control over the final material's properties by adjusting the ratio of the organosilane to the tetraalkoxysilane. The resulting mesoporous organosilicas possess high surface areas and well-defined pore structures, making them suitable for applications in catalysis, separation, and drug delivery. researchgate.net
| Parameter | Description |
| Precursors | This compound, Tetraalkoxysilane (e.g., TEOS) |
| Process | Sol-gel co-condensation |
| Key Feature | Covalent incorporation of organic hexenyl groups into the silica framework. |
| Resulting Material | Mesoporous organosilica with high surface area and functionalized pores. |
Self-Assembly Processes in Organosilane-Derived Hybrid Structures
The synthesis of ordered hybrid structures often relies on self-assembly processes, where molecular precursors spontaneously organize into well-defined architectures. In the context of organosilane-derived materials, surfactants play a crucial role as structure-directing agents. During the sol-gel co-condensation, the surfactant molecules form micelles, around which the condensing silica and organosilica species assemble.
The hydrophobic hexenyl groups of this compound can interact with the hydrophobic tails of the surfactant molecules, influencing the self-assembly process and the final structure of the mesoporous material. After the condensation is complete, the surfactant template is typically removed through solvent extraction or calcination, leaving behind a porous network with a regular arrangement of channels. This method allows for the creation of highly ordered materials, such as periodic mesoporous organosilicas (PMOs), where the organic groups are homogeneously distributed within the pore walls. researchgate.net
Contribution of Organosilane Precursors to Nanomaterial Fabrication
Organosilane precursors like this compound are instrumental in the fabrication of various nanomaterials. The ability to introduce organic functional groups directly into an inorganic matrix at the nanoscale opens up possibilities for creating materials with novel properties and functionalities.
The terminal alkene group of this compound provides a reactive site for further chemical modifications. This allows for the post-synthesis functionalization of the nanomaterial, enabling the attachment of a wide variety of molecules, including polymers, biomolecules, and catalytic species. This versatility is crucial for developing advanced nanomaterials for applications in sensing, imaging, and targeted drug delivery.
Interfacial Science and Surface Modification Applications
The reactivity of the methoxy groups in this compound makes it an excellent candidate for modifying the surfaces of various substrates. This surface modification can alter the substrate's properties, such as hydrophobicity, biocompatibility, and adhesion.
Grafting Strategies for Functionalizing Inorganic Substrates (e.g., Nanoparticles, Membranes, Paper)
Grafting is a common technique for covalently attaching molecules to a surface. In the case of this compound, the methoxy groups can react with hydroxyl groups present on the surface of inorganic substrates like silica nanoparticles, metal oxide membranes, and cellulose-based materials like paper. This reaction forms stable siloxane bonds, effectively anchoring the organosilane to the surface.
This "grafting to" approach is a powerful tool for tailoring the surface properties of materials. For instance, grafting this compound onto a hydrophilic surface can render it hydrophobic due to the presence of the organic hexenyl chain. The terminal alkene group also provides a handle for further functionalization, allowing for the creation of multifunctional surfaces.
| Substrate | Application of Grafting |
| Nanoparticles | Improved dispersion in organic matrices, introduction of reactive sites. |
| Membranes | Altered surface energy and fouling resistance. |
| Paper | Enhanced water resistance and printability. |
Formation of Silane-Polymer Interphases and Coupling Phenomena
This compound can act as a coupling agent to improve the adhesion between inorganic fillers and polymer matrices. The silane molecule forms a chemical bridge at the interface between the two dissimilar materials. The methoxy groups of the silane react with the surface of the inorganic filler, while the terminal alkene group can participate in polymerization reactions with the polymer matrix.
This coupling phenomenon leads to the formation of a strong and durable interphase, which enhances the mechanical properties of the resulting composite material, such as its tensile strength, modulus, and impact resistance. The ability to create robust interfaces is critical in the development of high-performance composites for various industries, including automotive, aerospace, and construction.
Enhancement of Material Performance through Silane Surface Engineering
This compound serves as a critical coupling agent for enhancing the performance of composite materials through surface engineering. Organofunctional silanes like this compound possess a dual reactivity. sinosil.com The molecule has a non-hydrolyzable hexenyl group that can form strong covalent bonds with organic polymers, and hydrolyzable dimethoxy groups that react with inorganic substrates. sinosil.comnih.gov This dual functionality allows it to act as a molecular bridge at the interface between organic resins and inorganic fillers or reinforcements (e.g., glass, metals, silica). nih.govgoogle.com
The process begins with the hydrolysis of the methoxy groups on the silane in the presence of water, forming reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on the surface of an inorganic material, creating stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal). nih.govgoogle.com Simultaneously, the terminal vinyl group on the hexenyl chain is available to co-react or entangle with the polymer matrix during polymerization or crosslinking. nih.gov
Table 1: Impact of Silane Surface Treatment on Composite Material Properties
| Property Enhanced | Mechanism of Improvement | Typical Result |
| Mechanical Strength | Improved stress transfer between matrix and filler due to covalent bonding at the interface. nih.gov | Increased flexural modulus, impact strength, and tensile strength. tandfonline.com |
| Adhesion | Formation of covalent bonds between the silane-treated surface and the polymer matrix. sinosil.comtandfonline.com | Prevents delamination and bond displacement at the fiber/resin interface. nih.gov |
| Water Resistance | Creation of a hydrophobic siloxane layer on the inorganic surface, preventing water ingress. nih.gov | Significantly reduced water absorption in the composite material. tandfonline.com |
| Thermal Stability | The stable siloxane network at the interface enhances the overall thermal endurance of the composite. researchgate.net | Improved retention of mechanical properties at elevated temperatures. |
Development of Silane-Based Polymers and Networks
The unique structure of this compound, featuring both a polymerizable vinyl group and crosslinkable silyl (B83357) ethers, makes it a valuable monomer and crosslinking agent in the development of advanced polymers and networks. alibaba.com Its incorporation into a polymer backbone introduces sites for subsequent moisture-curing, allowing for the creation of complex three-dimensional network structures.
This compound is utilized in the synthesis of crosslinked polymeric systems, such as those used in advanced polyethylene (B3416737) (PEX) pipes, cables, and specialty hydrogels. sinosil.comscielo.br The most common method is a two-step process known as the Sioplas® technique. thecarycompany.comresearchgate.net
Grafting: In the first step, the silane is grafted onto a polymer backbone (e.g., polyethylene) in the melt phase. This is typically initiated by a small amount of peroxide, which creates free radicals on the polymer chain. These radicals attack the vinyl group of the silane, covalently bonding it to the polymer. scielo.brthecarycompany.com
Crosslinking: The grafted polymer is then exposed to moisture. The water hydrolyzes the dimethoxy groups on the silane to form silanol groups. scielo.brthecarycompany.com In the presence of a catalyst, such as a tin compound, these silanol groups undergo a condensation reaction with each other, forming stable siloxane bridges (–Si–O–Si–) between adjacent polymer chains. scielo.br
This process creates a robust, crosslinked three-dimensional network that significantly enhances the material's properties, including dimensional stability at high temperatures, creep resistance, and impact strength. scielo.brthecarycompany.com
In the context of hydrogels, vinyl-functional silanes can be incorporated into polymer chains that are then crosslinked via mechanisms like thiol-ene "click" chemistry or through the standard moisture-curing condensation process, forming a water-swellable network. rsc.org The degree of crosslinking, and thus the mechanical and swelling properties of the hydrogel, can be controlled by the concentration of the silane precursor.
Table 2: Typical Components for Silane Crosslinking of Polyethylene
| Component | Example | Function |
| Base Polymer | High-Density Polyethylene (HDPE), Linear Low-Density Polyethylene (LLDPE) | Forms the main structural backbone of the material. scielo.br |
| Silane Agent | Vinyltrimethoxysilane (VTMS), this compound | Provides the functional groups for grafting and subsequent crosslinking. scielo.br |
| Initiator | Dicumyl Peroxide (DCP) | Generates free radicals to initiate the grafting of the silane onto the polymer chain. scielo.br |
| Catalyst | Dibutyltin Dilaurate (DBTDL) | Accelerates the condensation reaction of silanol groups during the moisture-curing step. scielo.br |
| Curing Agent | Water (steam or ambient moisture) | Hydrolyzes the alkoxy groups on the silane to initiate the crosslinking reaction. thecarycompany.com |
This compound can serve as a key precursor in the fabrication of hybrid organic-inorganic fibrous materials. researchgate.net These materials combine the properties of organic polymers with the stability of a silica network, resulting in nanofibers with extraordinary characteristics. researchgate.netresearchgate.net A primary method for producing these fibers is electrospinning. researchgate.netdntb.gov.ua
In this process, a solution containing the organosilane precursor, often in a sol-gel formulation, is subjected to a high-voltage electric field. This draws the solution into a fine jet, and as the solvent evaporates, a solid fiber is formed. The silane component simultaneously undergoes hydrolysis and condensation, forming a crosslinked siloxane network that constitutes the inorganic part of the fiber. researchgate.netresearchgate.net
The organic component, dictated by the hexenyl group of the silane, imparts flexibility and functionality to the fibers. researchgate.net The resulting hybrid fibers possess a unique combination of properties, including high thermal stability, good mechanical properties, and a morphology similar to the extracellular matrix, making them promising for applications in filtration, catalysis, and regenerative medicine. researchgate.net The ability to create these fibers purely from organosilane precursors, without the need for supporting organic polymers, represents a significant advancement in materials science. researchgate.net
Table 3: Characteristics of Hybrid Organosilane Fibers
| Characteristic | Description |
| Composition | An interconnected network of organic and inorganic components linked by covalent Si-C bonds. researchgate.net |
| Fabrication Method | Primarily electrospinning, but also drawing and self-assembly techniques. researchgate.net |
| Key Properties | Enhanced thermal stability and mechanical properties compared to purely organic polymer fibers. researchgate.net High surface area and porosity. |
| Precursor Type | Organo-mono-silylated precursors like this compound can be used. researchgate.net |
| Potential Applications | Catalysis, sensors, filtration, and biomedical scaffolds for tissue engineering. researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Hex 5 En 1 Yldimethoxy Methyl Silane and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is an indispensable tool for the analysis of Hex-5-en-1-yldimethoxy(methyl)silane. It allows for the verification of its molecular structure, the assessment of its purity, and the real-time monitoring of its chemical transformations, such as hydrolysis, condensation, or hydrosilylation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides unambiguous information about the connectivity of atoms, the chemical environment of each group, and the compound's purity.
¹H NMR is used to identify the different types of protons in the molecule. The spectrum would show distinct signals for the vinyl protons of the hexenyl group, the aliphatic protons of the alkyl chain, the protons of the two methoxy (B1213986) groups attached to the silicon, and the protons of the methyl group also attached to the silicon.
¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the hexenyl chain, the methoxy groups, and the silicon-bound methyl group.
²⁹Si NMR is particularly valuable for characterizing organosilanes. magritek.com Although ²⁹Si has a low natural abundance (4.7%), it provides direct information about the chemical environment of the silicon atom. magritek.com The chemical shift of the silicon nucleus is highly sensitive to its substituents, making it possible to distinguish between the starting silane (B1218182), its hydrolyzed intermediates (silanols), and condensed products (siloxanes). magritek.com For this compound, a single peak would be expected in a specific region for tetra-substituted silicon.
Predicted NMR Data for this compound The following table presents predicted chemical shift (δ) ranges based on standard values for similar functional groups. Actual experimental values may vary.
| Nucleus | Functional Group | Predicted Chemical Shift (δ) in ppm |
| ¹H | CH₂ =CH- | 4.90 - 5.10 |
| CH₂=CH - | 5.75 - 5.85 | |
| -O-CH₃ | 3.50 - 3.60 | |
| -CH₂-CH₂-Si- | 1.30 - 1.50 | |
| -CH₂-Si- | 0.60 - 0.70 | |
| Si-CH₃ | 0.10 - 0.15 | |
| ¹³C | C H₂=CH- | ~114 |
| CH₂=C H- | ~139 | |
| -O-C H₃ | ~50 | |
| Alkyl Chain (-C H₂-) | 20 - 35 | |
| -C H₂-Si- | 10 - 15 | |
| Si-C H₃ | -5 to -10 | |
| ²⁹Si | R-Si(CH₃)(OCH₃)₂ | -15 to -25 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman, are essential for identifying the functional groups present in this compound. rsc.org These methods are complementary; FTIR is sensitive to polar bonds and provides strong signals for groups like Si-O-C, while Raman is excellent for analyzing non-polar, symmetric bonds like C=C. magritek.com
In the analysis of this compound, FTIR spectroscopy would clearly show strong absorption bands corresponding to the C-H stretching of the alkyl and vinyl groups, the characteristic C=C double bond stretch, and the strong, broad absorptions associated with the Si-O-C bonds of the methoxy groups. Raman spectroscopy would provide a strong, clear signal for the C=C stretch, which can be useful for quantitative analysis or for studying reactions involving this bond. leyan.com These techniques are also powerful for monitoring reactions; for instance, the disappearance of the Si-O-C band and the appearance of a broad O-H band would indicate hydrolysis of the methoxy groups.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
| C-H (sp²) | Stretch | 3070 - 3090 | FTIR / Raman |
| C-H (sp³) | Stretch | 2850 - 2960 | FTIR / Raman |
| C=C | Stretch | 1640 - 1650 | Raman (strong), FTIR (medium) |
| Si-O-C | Asymmetric Stretch | 1080 - 1100 | FTIR (strong) |
| Si-C | Stretch | 750 - 850 | FTIR / Raman |
| =C-H | Out-of-plane bend | 910 - 990 | FTIR (strong) |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₉H₂₀O₂Si), high-resolution mass spectrometry would confirm its exact molecular weight of 188.1233 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation pathways for alkoxysilanes. Common fragments would include:
Loss of a methyl group ([M-15]⁺): Resulting from the cleavage of the stable Si-CH₃ bond.
Loss of a methoxy group ([M-31]⁺): A common pathway involving the cleavage of a Si-OCH₃ bond.
Cleavage of the hexenyl chain: Fragmentation at various points along the C-C bonds of the alkyl chain.
Analysis of these fragments helps to piece together and confirm the molecule's structure.
Microscopic and Morphological Characterization of Silane-Derived Materials
When this compound is used to modify surfaces or create new materials, its molecular properties translate into macroscopic and microscopic characteristics. Electron and scanning probe microscopy techniques are crucial for visualizing the resulting morphology, structure, and surface properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology of materials at the micro- and nanoscale. dakenchem.com
SEM scans a surface with a focused beam of electrons to produce high-resolution images of the topography. dakenchem.com If this compound were used to form a self-assembled monolayer (SAM) or a polymer coating on a substrate, SEM could be used to assess the uniformity and continuity of the coating, and to identify any defects, cracks, or islands of aggregated material. organicchemistrydata.org
TEM transmits electrons through an ultrathin slice of a sample to provide even higher resolution images of the internal structure. nist.gov For materials derived from this silane, such as silica (B1680970) nanoparticles functionalized with the hexenyl group or a polymer composite, TEM could visualize the thickness of the silane layer on the nanoparticle surface or show the dispersion of silane-modified fillers within a polymer matrix. organicchemistrydata.org
Atomic Force Microscopy (AFM) for Surface Interactions and Network Structures
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. Unlike electron microscopy, AFM can operate in air or liquid, and it can also measure surface properties like adhesion, friction, and stiffness.
For materials derived from this compound, AFM is exceptionally useful for characterizing the structure of silane networks on a substrate like glass or silica. It can reveal:
Surface Topography: Visualizing the smoothness and homogeneity of a silane coating with sub-nanometer resolution.
Network Structure: Identifying how individual silane molecules polymerize on a surface, revealing whether they form a smooth, cross-linked network or aggregate into clusters.
Intermolecular Forces: By modifying the AFM tip with specific chemical groups, it is possible to probe the interactions (e.g., adhesion forces) between the silane layer and other molecules, which is critical for understanding its performance in composites and adhesion applications.
Thermal and Chromatographic Analysis of Silane-Modified Systems
The incorporation of silanes like this compound into polymer systems necessitates advanced analytical techniques to characterize the resulting material's properties. Thermal and chromatographic methods are indispensable for evaluating the success of the modification and understanding the performance characteristics of the final product. These analyses provide crucial data on thermal stability, curing behavior, phase transitions, and molecular weight distribution, which are fundamental to quality control and material development.
Thermogravimetric Analysis (TGA) for Polymer Decomposition and Silane Content
Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability of polymers modified with this compound. youtube.com By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides critical data on decomposition temperatures and the composition of the modified material. youtube.com
In a typical TGA experiment, the sample is heated at a constant rate, and its weight loss is recorded. youtube.com For a polymer grafted with this compound, the resulting TGA curve, or thermogram, often displays distinct weight loss stages. The initial, lower-temperature weight loss (typically below 200°C) is often attributable to the evaporation of moisture or residual solvents. researchgate.netmdpi.com The subsequent degradation stages are of greater interest. The decomposition of the grafted silane side chains may occur at a different temperature range than the main polymer backbone. nih.govrsc.org For instance, polysiloxanes are known to decompose at temperatures between 350°C and 550°C. nih.gov The thermal decomposition of the silane itself involves complex reactions, including the breaking of Si-C and Si-O bonds. nih.gov
Table 1: Representative TGA Data for a Silane-Modified Polymer System
| Material | Onset Decomposition Tonset (°C) | Temperature of Max. Decomposition Rate Tpeak (°C) | Residual Mass at 800°C (%) |
| Unmodified Base Polymer | 450 | 475 | < 1.0 |
| Polymer + 5% this compound | 440 | 465 (Polymer), 380 (Silane) | 4.5 |
This table presents illustrative data showing how TGA can distinguish between the thermal stability of a base polymer and one modified with a silane. The modified polymer shows an additional, lower-temperature degradation step and a higher char yield, indicative of the grafted silane.
Differential Scanning Calorimetry (DSC) for Curing and Phase Transitions
Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique for investigating the curing (crosslinking) reactions and phase transitions in polymers modified with this compound. nih.govazom.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com This allows for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) processes.
DSC is also highly effective for studying phase transitions, such as the glass transition temperature (Tg). nih.gov The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov This transition appears as a step-like change in the heat capacity on the DSC curve. youtube.comnih.gov Successful grafting and crosslinking typically restrict the mobility of polymer chains, leading to an increase in the Tg of the material. azom.com Monitoring changes in Tg provides strong evidence of effective silane incorporation and crosslinking. Other transitions, like the melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers, can also be affected by silane modification, and DSC is the primary tool for measuring these changes. youtube.comresearchgate.net
Table 2: Example DSC Results for a Silane-Crosslinked Polymer
| Material | Glass Transition Temp. (Tg) (°C) | Curing Peak Temp. (°C) | Curing Enthalpy (ΔHcure) (J/g) |
| Uncured Polymer with Silane | -25 | 155 | 45.2 |
| Cured Polymer with Silane | -10 | N/A (cured) | N/A (cured) |
This illustrative data table shows how DSC can track the curing process. The uncured material exhibits a curing exotherm and a lower Tg. After curing, the exotherm is absent in a subsequent scan, and the Tg has shifted to a higher temperature, indicating the formation of a crosslinked network.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), commonly known as Gel Permeation Chromatography (GPC) in the context of polymer analysis, is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers before and after modification with this compound. polymersource.cawikipedia.orgresearchgate.net This method separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgresearchgate.net
In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel beads. polymersource.caselectscience.net Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. selectscience.net A detector measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be determined by calibrating with standards of known molecular weight. wikipedia.orgselectscience.net
Table 3: GPC Data for a Polymer Before and After Silane Grafting
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Base Polymer | 95,000 | 210,000 | 2.21 |
| Silane-Grafted Polymer | 102,000 | 245,000 | 2.40 |
This table provides representative data illustrating the effect of silane grafting on molecular weight. The increase in both number-average (Mn) and weight-average (Mw) molecular weights, along with a slight increase in the polydispersity index (PDI), confirms the successful attachment of the silane to the polymer chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
